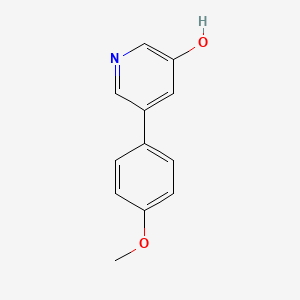

5-(4-Methoxyphenyl)pyridin-3-ol

Vue d'ensemble

Description

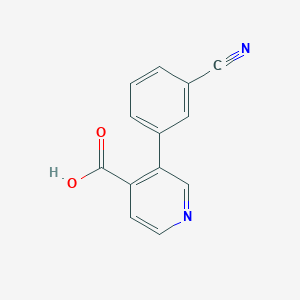

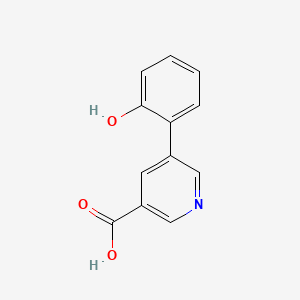

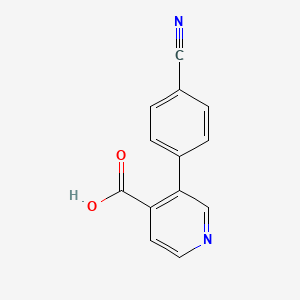

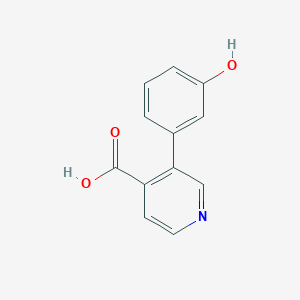

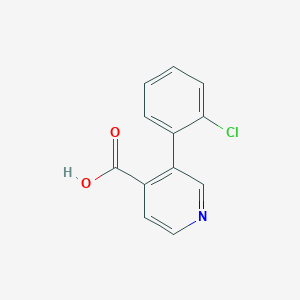

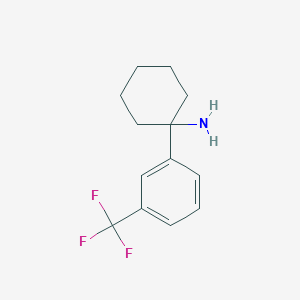

5-(4-Methoxyphenyl)pyridin-3-ol is a chemical compound with the empirical formula C6H7NO2 . It is a substituted pyridine with diverse functional groups and is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction. This method allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine ring, which is a simple six-membered heterocyclic scaffold. The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are based on the aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by the introduction of various functional groups into the pyridine scaffold .Applications De Recherche Scientifique

Insecticidal Activity

5-(4-Methoxyphenyl)pyridin-3-ol and its derivatives have shown potential in insecticidal applications. For example, a study found that some pyridine derivatives exhibit strong aphidicidal activities, indicating their potential as effective insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Corrosion Inhibition

This compound also demonstrates applications in the field of corrosion inhibition. A research study explored the corrosion inhibition performance of thiazole-based pyridine derivatives on mild steel, showing significant efficiency in protecting steel surfaces against corrosion (Chaitra, Mohana, & Tandon, 2016).

Structural and Conformational Analysis

Structural and conformational analysis of this compound derivatives has been an area of interest, providing insights into molecular interactions and polymorphism. This includes studies on the selectivity profiles and conformational polymorphism of related compounds (Nassimbeni, Ramon, & Taljaard, 2009).

Antimicrobial Activity

These compounds have been evaluated for their antimicrobial properties as well. Research has been conducted on the synthesis and characterization of related pyridine derivatives, highlighting their potential in antimicrobial applications (Dangar, Borkhataria, & Shah, 2014).

Fluorescent Probes and Sensors

The application of this compound in the development of fluorescent probes and sensors has been explored. One such study developed a small molecular weight fluorescent probe based on the pyridine-pyridone skeleton for detecting Zn2+, demonstrating the compound's utility in biochemical sensing (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

5-(4-Methoxyphenyl)pyridin-3-ol, also known as Gaboxadol or THIP, primarily targets the GABA system . It interacts with the GABA receptors, particularly the α4β3δ GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Gaboxadol acts on the GABA system in a unique way, different from benzodiazepines and other sedatives . It is a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2, and a partial agonist at α4β3γ . Its affinity for this α4-containing subtype of the GABA A receptor is 10× greater than other non-α4 containing subtypes .

Biochemical Pathways

Gaboxadol’s action affects the GABAergic neurotransmission pathway . By acting as an agonist at specific GABA A receptors, it enhances the inhibitory effects of GABA in the central nervous system. This can lead to increased deep sleep, as reported by Lundbeck and Merck .

Result of Action

The primary result of Gaboxadol’s action is an increase in deep sleep . This is due to its unique interaction with the GABA system, enhancing inhibitory neurotransmission and promoting sleep. Development of gaboxadol was stopped due to concerns regarding safety and efficacy .

Analyse Biochimique

Biochemical Properties

5-(4-Methoxyphenyl)pyridin-3-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metabotropic glutamate receptor subtype 7 (mGluR7), acting as a negative allosteric modulator . This interaction can influence the receptor’s activity, leading to changes in neurotransmitter release and synaptic transmission. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving mGluR7 . This compound can modulate gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to affect the activity of rostral ventromedial medulla (RVM) cells, which play a role in pain modulation . These effects highlight the potential of this compound in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a negative allosteric modulator of mGluR7, it binds to the receptor and induces conformational changes that inhibit its activity . This inhibition can lead to decreased neurotransmitter release and altered synaptic transmission. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes, thereby affecting metabolic pathways and gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable, with a half-life of about 1 hour in circulation . Over time, it may undergo degradation, leading to changes in its activity and interactions with biomolecules. Long-term studies in vitro and in vivo have revealed that this compound can modulate cognitive functions and social interactions without causing significant adverse effects on the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate pain responses and cognitive functions without causing significant side effects . At higher doses, it may lead to adverse effects, such as impaired cognitive performance and reduced social interactions . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One study revealed that the compound undergoes methylation during metabolism, forming a methylated derivative through the action of N-methyltransferase . This metabolic transformation can affect the compound’s activity and interactions with other biomolecules, potentially altering its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. This compound is distributed into the brain after systemic administration, indicating its ability to cross the blood-brain barrier . It may interact with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. These interactions can influence the compound’s activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEIJQZBPSMOAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682619 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258609-27-6 | |

| Record name | 5-(4-Methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3226763.png)

![5,5'-Bis(4-chlorophenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B3226816.png)